4-Fluoro-6-iodopicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-6-iodopicolinic acid is a heterocyclic organic compound that belongs to the class of picolinic acids It is characterized by the presence of fluorine and iodine atoms at the 4th and 6th positions of the pyridine ring, respectively
Vorbereitungsmethoden
The synthesis of 4-Fluoro-6-iodopicolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions . Another approach involves the use of fluorinated and iodinated precursors, followed by selective functionalization to introduce the desired substituents .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic strategies with optimization for large-scale production. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Fluoro-6-iodopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine and iodine atoms makes the compound amenable to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less frequently reported.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for the synthesis and functionalization of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted derivatives, while substitution reactions can introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-6-iodopicolinic acid has several scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-6-iodopicolinic acid can be compared with other halogenated picolinic acids, such as:
- 4-Chloro-6-iodopicolinic acid
- 4-Bromo-6-iodopicolinic acid
- 4-Fluoro-6-chloropicolinic acid
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of fluorine and iodine in this compound imparts distinct properties, such as increased lipophilicity and altered electronic effects, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H3FINO2 |
---|---|
Molekulargewicht |
267.00 g/mol |
IUPAC-Name |
4-fluoro-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11) |
InChI-Schlüssel |
MXKCDDWEJPHLMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(=O)O)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.